molecular formula C20H23NO5 B4773613 BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE

BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE

Cat. No.: B4773613
M. Wt: 357.4 g/mol
InChI Key: USMSLMURKZUVMO-UHFFFAOYSA-N
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Description

BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl ester group attached to a benzamide moiety, which is further substituted with two methoxy groups at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Acylation: The initial step involves the acylation of 3,4-dimethoxybenzoic acid with butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form butyl 3,4-dimethoxybenzoate.

    Amidation: The butyl 3,4-dimethoxybenzoate is then reacted with an amine, such as 3-aminobenzoic acid, under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and benzamide moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 3-(3,5-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOATE
  • BUTYL 3-(3,4-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOATE
  • BUTYL 3-(4-ISOPROPYLPHENOXY)ACETYL)AMINO)BENZOATE

Uniqueness

BUTYL 3-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is unique due to the presence of methoxy groups at the 3 and 4 positions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to specific targets and alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-4-5-11-26-20(23)15-7-6-8-16(12-15)21-19(22)14-9-10-17(24-2)18(13-14)25-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMSLMURKZUVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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